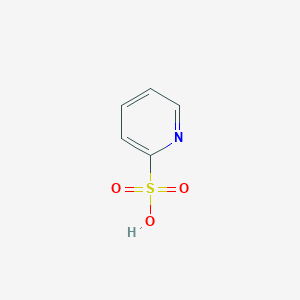

2-Pyridinesulfonic acid

Overview

Description

2-Pyridinesulfonic acid, also known as 2-PSA, is a heterocyclic compound . It is an organic compound that finds extensive utility within diverse scientific research pursuits . This versatile molecule boasts a broad spectrum of applications within both organic and inorganic chemistry realms .

Synthesis Analysis

This compound is a by-product during the synthesis of 2-Pyridinesulfonyl Chloride . It is used for the preparation of piperidine derivatives as tachykinin receptor antagonists .Molecular Structure Analysis

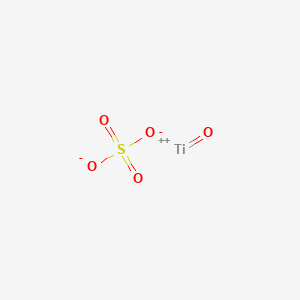

The molecular formula of this compound is C5H5NO3S . Its average mass is 159.163 Da and its monoisotopic mass is 158.999008 Da .Chemical Reactions Analysis

This compound comes into play during the organic compound synthesis process, facilitates the investigation of enzyme kinetics, and facilitates the determination of the pKa of organic molecules .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 34.9±0.4 cm3 . It has 4 H bond acceptors and 1 H bond donor . Its polar surface area is 76 Å2 and its polarizability is 13.8±0.5 10-24 cm3 . Its surface tension is 62.0±3.0 dyne/cm and its molar volume is 105.4±3.0 cm3 .Scientific Research Applications

Hydrogen Bonding and Molecular Packing Studies : Akiri et al. (2012) discuss the crystal structures of 2-, 3-, and 4-pyridinesulfonic acids/amides, focusing on hydrogen bonding and molecular packing. This research provides insight for polymorph screening and solid form hunting of pharmacologically active sulfonamides (Akiri, Cherukuvada, Rana, & Nangia, 2012).

Applications in Solar Cells : Han et al. (2018) studied the effect of 2- and 3-pyridinesulfonic acid self-assembled monolayer on device performance for highly efficient perovskite solar cells, demonstrating its potential in enhancing solar cell efficiency (Han, Tu, Wan, Luo, Xia, Hao, Yi, Wang, & Jia, 2018).

Lithium Ion Battery Applications : Boyano et al. (2007) investigated the use of pyridinesulfonic acid (PSA) as an additive in a vanadium oxide and polypyrrole hybrid, improving the electrochemical properties of this cathode material for lithium ion batteries (Boyano, Bengoechea, Meatza, Miguel, Cantero, Ochoteco, Rodríguez, Lira-Cantú, & Gómez‐Romero, 2007).

Sensing Applications : Zhang et al. (2009) explored Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes with potential as chromogenic and luminescent sensors for acids. They focused on the reversible acid sensitivity caused by the protonation and deprotonation of the carbonyl oxygen on the terdentate ligand (Zhang, Zhang, Li, & Sun, 2009).

Catalysis Research : Park et al. (2018) reported the development of Pd(II)-catalyzed C(sp3)-H arylation of Weinreb amides using a pyridinesulfonic acid ligand. This study demonstrated the ligand's role in preserving the cationic character of the Pd center through zwitterionic assembly of Pd/ligand complexes (Park, Chekshin, Shen, & Yu, 2018).

Metal-Organic Frameworks for Proton Conduction : Liu et al. (2019) prepared Cr-MIL-88B functionalized by anchoring 3-pyridinesulfonic acid for super-proton conductivity. This study highlights its role in designing high-performance proton-conducting metal-organic frameworks with hydrothermal stability and high-density proton carriers (Liu, Han, Yang, Huang, Dong, & Zang, 2019).

Safety and Hazards

2-Pyridinesulfonic acid causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Pyridine-2-sulfonic acid, also known as Pyridinesulfonic acid or 2-Pyridinesulfonic acid, primarily targets Coagulation factor X . This factor plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps form a clot to prevent excessive bleeding.

Mode of Action

It’s known that the compound acts as a strong acid, facilitating the formation of new chemical bonds and promoting the rearrangement of molecular structures .

Biochemical Pathways

For instance, 2-hydroxypyridine, a derivative of pyridine, is known to undergo degradation via the maleamate pathway .

properties

IUPAC Name |

pyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVLNAGYSAKYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164696 | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15103-48-7 | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015103487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437T6G8UUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of pyridinesulfonic acid?

A1: The molecular formula of pyridinesulfonic acid is C5H5NO3S, and its molecular weight is 159.16 g/mol. [] You can find the crystal structure of 2-pyridinesulfonic acid here: []

Q2: Is there any spectroscopic data available for pyridinesulfonic acid and its derivatives?

A2: Yes, several studies report spectroscopic data. For instance, NMR spectroscopy, particularly 1H NMR, is frequently employed for structural characterization. One study used 1H NMR with sodium acetate as an internal standard to estimate the purity of 5-nitropyridine-2-sulfonic acid and its potassium salt. [] Additionally, a study on 2,2′-dipyridyl disulfide-N,N′-dioxide, a reagent used to prepare pyridinesulfonic acid derivatives, provides detailed 1H and 13C NMR data. [] Furthermore, solid-state 17O NMR spectroscopy has been used to investigate the dynamics of SO3- jumps in crystalline sulfonic acids, including 3-pyridinesulfonic acid. []

Q3: How stable is zinc pyrithione, a compound containing a pyridinesulfonic acid moiety, under environmental conditions?

A3: Research indicates that zinc pyrithione undergoes photodegradation when exposed to sunlight. A study simulating sunlight with a xenon lamp showed that zinc pyrithione decomposes to form pyridine-2-sulfonic acid (PSA) and 2,2′-dipyridyl disulfide. [, ] This photodegradation was found to be the primary decomposition pathway for zinc pyrithione in aquatic environments. []

Q4: Can pyridinesulfonic acid derivatives act as ligands in chemical reactions?

A4: Yes, pyridinesulfonic acid derivatives demonstrate potential as ligands in palladium-catalyzed reactions. For example, 3-pyridinesulfonic acid proved to be a highly effective ligand in the palladium-catalyzed β-C(sp3)–H arylation of Weinreb amides. [, ] The zwitterionic nature of the palladium/3-pyridinesulfonic acid complex effectively accommodates the weak coordination properties of Weinreb amides, leading to enhanced catalytic activity in this reaction. []

Q5: How does the position of the sulfonic acid group on the pyridine ring affect the biological activity of pyridinesulfonic acid derivatives?

A5: The position of the sulfonic acid group significantly influences biological activity. A study investigated zinc(II) complexes with various monomethyl-substituted pyridine-2-sulfonic acid derivatives for insulinomimetic activity. The results demonstrated that bis(3-methylpyridine-2-sulfonato)zinc(II) exhibited the most potent in vitro insulinomimetic activity among the tested complexes. [] This suggests that the position of the methyl substituent, and consequently the overall structure of the pyridine-2-sulfonic acid derivative, is crucial for its biological activity.

Q6: Does modifying the glycine residue in cholecystokinin (CCK) analogues with pyridinesulfonic acid derivatives affect their biological activity?

A6: Yes, modifying the glycine residue in CCK analogues with D-amino acid-substituted pyridinesulfonic acid derivatives can significantly alter their biological activity. For instance, Nα-carboxyacylated CCK7 and CCK8 analogues with D-tryptophan or D-alanine substitution at position 3 or 4 showed potent pancreatic exocrine secretion stimulation but diminished guinea pig gall bladder contracting activity. [] This suggests that these modifications selectively enhance pancreatic secretion while reducing gall bladder contraction.

Q7: Are there any strategies to improve the stability of technetium-99m labeled hydrazinonicotinamide-modified biologically active molecules?

A7: Yes, incorporating a ternary ligand system using tricine and imine-N-containing heterocycles as coligands has proven effective in stabilizing technetium-99m labeled hydrazinonicotinamide-modified molecules. [] This approach enables the development of highly stable technetium-99m labeled compounds with tunable lipophilicity for potential use as radiopharmaceuticals. []

Q8: What are the environmental concerns associated with the use of zinc pyrithione in antifouling paints?

A8: While zinc pyrithione is an effective antifouling agent, its photodegradation products, specifically pyridine-2-sulfonic acid and 2,2′-dipyridyl disulfide, raise environmental concerns. These degradation products have been shown to exhibit toxicity to marine organisms. [] Further research is crucial to assess the long-term impact of these degradation products on marine ecosystems and explore strategies to mitigate their potential negative effects.

Q9: Can metal-organic frameworks (MOFs) incorporating pyridinesulfonic acid derivatives serve as proton conductors?

A10: Yes, research has shown that incorporating pyridinesulfonic acid derivatives into the structure of MOFs can create highly effective proton conductors. A study successfully demonstrated that functionalizing Cr-MIL-88B with 3-pyridinesulfonic acid or 2-(4-pyridyl)ethanesulfonic acid led to the formation of MOFs with impressive proton conductivity. [] These modified MOFs exhibited proton conductivity exceeding that of Nafion, highlighting their potential for applications in fuel cells and other electrochemical devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)